molecular formula C12H13ClN4O B3058717 5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine CAS No. 91284-15-0

5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine

Cat. No.: B3058717
CAS No.: 91284-15-0
M. Wt: 264.71 g/mol
InChI Key: LXERYRMYNXJFNA-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine (CAS 91284-15-0) is a chemical compound with the molecular formula C12H13ClN4O and a molecular weight of 264.71 g/mol . This pyrimidine-based compound features an amino group, a 4-chlorophenyl group, an ethyl group, and an iminopyrimidinol group in its structure . Pyrimidine derivatives are a significant class of heterocyclic compounds, well-known for their wide range of biological activities and their role in cellular processes . They are considered valuable leads in drug discovery . Recent scientific literature highlights that newly synthesized pyrimidine and pyrimidopyrimidine analogs have been assessed for various biological activities, demonstrating potential as cytotoxic agents against cancerous cell lines such as colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) . Furthermore, such compounds have shown excellent antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as fungal species, in vitro . Additional research into related heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, confirms the ongoing interest in these scaffolds for developing inhibitors that target key enzymes and pathways involved in diseases, underscoring their relevance in medicinal chemistry research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-chlorophenyl)-6-ethyl-3-hydroxy-2-iminopyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c1-2-9-10(7-3-5-8(13)6-4-7)11(14)17(18)12(15)16-9/h3-6,15,18H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXERYRMYNXJFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=N)N(C(=C1C2=CC=C(C=C2)Cl)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919859
Record name 6-Amino-5-(4-chlorophenyl)-4-ethyl-2-iminopyrimidin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91284-15-0
Record name 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, 3-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091284150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-5-(4-chlorophenyl)-4-ethyl-2-iminopyrimidin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enamine Synthesis

The β-keto ester undergoes enamine formation via reaction with ammonia gas in methanol, producing an α,β-unsaturated enamine intermediate.

Procedure :

  • Dissolve ethyl 3-(4-chlorophenyl)-2-ethyl-3-oxopropanoate in methanol.
  • Bubble ammonia gas through the solution at 25–30°C for 6–8 hours.
  • Isolate the enamine by evaporating the solvent under reduced pressure.

Key Insight :
This step converts the β-keto ester into a conjugated enamine, activating the system for nucleophilic attack during cyclization.

Cyclization with Guanidine

The enamine reacts with guanidine hydrochloride in the presence of sodium methoxide to form the pyrimidine core.

Reaction Conditions :

  • Base : Sodium methoxide (3.0 equivalents)
  • Solvent : Methanol
  • Temperature : Reflux (65–70°C) for 12–18 hours
  • Yield : ~50–55%

Mechanistic Analysis :
Guanidine acts as a dual nitrogen source, contributing both the imino (=NH) and amine (-NH2) groups at positions 2 and 4, respectively. The ethyl and 4-chlorophenyl groups orient at positions 6 and 5 due to steric and electronic effects during ring closure.

Oxidation and Hydroxylation

The initial cyclization product, a 1,2-dihydropyrimidine derivative, requires oxidation to introduce the 3-hydroxy group. This is achieved using percarboxylic acids, such as meta-chloroperbenzoic acid (mCPBA).

Procedure :

  • Dissolve the dihydropyrimidine in dichloromethane.
  • Add mCPBA (1.5 equivalents) at 0°C.
  • Stir at room temperature for 4–6 hours.
  • Quench with aqueous sodium bicarbonate and extract the product.

Yield : ~75–80%

Side Reactions :
Overoxidation may occur if excess oxidant is used, leading to quinazoline derivatives. Temperature control is critical to suppress this.

Optimization and Industrial Considerations

Solvent Selection

  • Methanol is preferred for cyclization due to its ability to dissolve both polar intermediates and sodium methoxide.
  • Dichloromethane facilitates oxidation by stabilizing reactive intermediates.

Temperature Control

  • Enamine formation requires temperatures below 50°C to prevent decomposition.
  • Cyclization at reflux (65–70°C) balances reaction rate and byproduct formation.

Purification

  • Recrystallization from ethanol/water mixtures (7:3 v/v) yields >95% pure product.

Comparative Analysis of Methods

Parameter Cyclization Route Substitution Route
Starting Material β-Keto ester Phenoxypyrimidine
Steps 4 5
Overall Yield 30–35% 25–30%
Cost Moderate High (aryl reagents)
Scalability High Moderate

The cyclization route is more efficient for large-scale synthesis due to fewer steps and lower reagent costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imino group can be reduced to an amino group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amino derivative

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Medicinal Chemistry

5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine has been investigated for its potential therapeutic effects, particularly in the following areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. It has shown effectiveness against various bacterial strains, including those resistant to conventional treatments.

Anticancer Properties

Studies have demonstrated that the compound can inhibit the proliferation of cancer cells in vitro. Its mechanism of action appears to involve the induction of apoptosis in malignant cells, suggesting potential use in cancer therapeutics.

Antiviral Activity

Preliminary findings suggest that this compound may possess antiviral properties, particularly against RNA viruses. Further research is required to elucidate its mechanism and efficacy in clinical settings.

Agricultural Applications

This compound is also being explored for its applications in agriculture:

Pesticide Development

The compound's ability to inhibit certain enzymes in pests makes it a candidate for developing new pesticides. Its selective toxicity could lead to formulations that minimize harm to beneficial insects while effectively controlling pest populations.

Case Study 1: Antimicrobial Research

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of pyrimidine compounds, including this compound. The results showed that modifications to the side chains could enhance efficacy against resistant bacterial strains, highlighting the importance of structure-activity relationships in drug design.

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. These findings were reported in Cancer Letters, emphasizing its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituent types, positions, and electronic properties. Key comparisons include:

Compound Name Substituents (Positions) Key Structural Differences Biological Relevance
Target Compound 5-(4-ClPh), 6-Et, 3-OH, 2-imino Hydroxy/imino groups enhance H-bonding Potential antifungal/antitumor activity
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine 4-MeOPh (N4), 5-(CF3PhCH2), 6-Me Trifluoromethyl increases lipophilicity Antibacterial/antifungal activity
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine 5-Cl, 6-Me, 2-pyridinyl, N-phenethyl Pyridinyl enhances π-π stacking Methionine aminopeptidase inhibition
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine 4-Cl, 6-(FPhS) Sulfanyl group improves metabolic stability Not specified
  • Chlorophenyl vs.
  • Ethyl vs. Methyl Groups : The 6-ethyl substituent in the target compound increases lipophilicity compared to 6-methyl analogs (e.g., ), which may enhance membrane penetration but reduce solubility .
  • Hydroxy/Imino vs.

Physicochemical Properties

  • Solubility: The hydroxyl group improves aqueous solubility compared to nonpolar analogs like 4-chloro-N-ethyl-6-methylpyrimidin-2-amine (). However, the ethyl group may counteract this by increasing logP .
  • Crystallography: highlights that dihedral angles between pyrimidine rings and substituents (e.g., 12.8° for phenyl groups) influence molecular planarity. The target compound’s hydroxy and imino groups may induce nonplanar conformations, affecting crystal packing and bioavailability .

Biological Activity

5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine, also known as Pyrimethamine N3-Oxide, is a synthetic organic compound belonging to the pyrimidine family. Its molecular formula is C12_{12}H13_{13}ClN4_4O, with a molecular weight of 264.71 g/mol. This compound features a unique structure characterized by a chlorophenyl group, an ethyl group, a hydroxy group, and an imino group attached to a pyrimidine ring .

PropertyValue
IUPAC Name5-(4-chlorophenyl)-6-ethyl-3-hydroxy-2-iminopyrimidin-4-amine
CAS Number91284-15-0
Molecular FormulaC12_{12}H13_{13}ClN4_4O
Molecular Weight264.71 g/mol
SynonymsPyrimethamine N3-Oxide; Propylthiouracil Impurity 14

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to bind effectively to these molecular targets, potentially inhibiting or modulating their activities. This interaction is crucial for its applications in medicinal chemistry and biological studies .

Antiviral and Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant antiviral and antimicrobial properties. For instance:

  • Antiviral Activity : The compound has shown efficacy against various viruses, including HIV and influenza. In vitro studies have reported IC50_{50} values indicating effective inhibition of viral replication at low concentrations .
  • Antimicrobial Activity : The compound has also demonstrated antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral properties of pyrimidine derivatives, this compound was tested against HIV. The results showed that at concentrations ranging from 0.1 to 10 µM, the compound reduced viral load significantly in treated cells compared to untreated controls .

Case Study 2: Antimicrobial Properties

Another study evaluated the antibacterial activity of this compound against common pathogens. The findings revealed that it exhibited potent activity against Staphylococcus aureus with an MIC value of 12.5 µg/mL, while E. coli showed slightly higher resistance with an MIC value of 25 µg/mL .

Research Applications

This compound serves as a valuable scaffold in medicinal chemistry for developing new pharmaceuticals. Its potential applications include:

  • Drug Development : It can be modified to enhance its therapeutic efficacy against various diseases.
  • Biological Studies : Used in research to understand enzyme interactions and cellular pathways.
  • Industrial Chemistry : Acts as an intermediate in synthesizing complex organic molecules for various applications .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine?

The compound is typically synthesized via condensation reactions or nucleophilic substitution. For example, refluxing pyrimidine precursors with amines in solvents like DMSO:water (5:5) has been used for analogous pyrimidine derivatives. Reaction conditions (e.g., time, temperature) and catalyst selection are critical for optimizing yield . Characterization via HPLC (≥98% purity) and NMR spectroscopy ensures product integrity .

Q. What analytical techniques are essential for verifying the compound’s purity and structural identity?

High-Performance Liquid Chromatography (HPLC) is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural features. X-ray crystallography, as applied to similar pyrimidines, resolves hydrogen bonding and conformational details .

Q. What safety protocols are critical during handling and storage?

Use personal protective equipment (PPE), fume hoods, and inert atmospheres. Refer to Safety Data Sheets (SDS) for toxicity data. Storage should avoid heat, moisture, and light, with stability monitored via periodic analytical checks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound?

Reproducibility requires standardized protocols for synthesis (e.g., solvent systems, purification steps) and bioassays. Comparative studies using consistent cell lines or enzymatic assays, coupled with purity validation (e.g., ≥95% HPLC), minimize variability. Contradictions may arise from differing substituent orientations affecting binding affinity .

Q. What strategies optimize reaction yield and selectivity during synthesis?

Systematic variation of reaction parameters (e.g., temperature, catalyst loading, solvent polarity) is key. For instance, refluxing overnight with excess amine improves substitution efficiency in pyrimidine derivatives. Computational modeling (e.g., DFT) can predict reactive sites and guide experimental design .

Q. How does the substitution pattern influence solubility and bioavailability?

The 4-chlorophenyl and ethyl groups enhance lipophilicity, reducing aqueous solubility. Shake-flask methods or HPLC-based solubility assays quantify this effect. Bioavailability can be improved via prodrug strategies or formulation with surfactants, as demonstrated for structurally related compounds .

Q. What advanced techniques elucidate hydrogen bonding and crystal packing effects?

Single-crystal X-ray diffraction reveals intramolecular interactions (e.g., N–H⋯N bonds) and supramolecular motifs (e.g., C–H⋯π interactions). For example, dihedral angles between pyrimidine and aromatic rings in analogous compounds dictate molecular conformation and stability .

Q. How can environmental fate studies inform ecotoxicological risk assessments?

Evaluate abiotic/biotic degradation pathways (e.g., hydrolysis, microbial metabolism) using LC-MS/MS. Partition coefficients (log P) predict environmental distribution. Long-term ecotoxicity assays, as outlined in projects like INCHEMBIOL, assess impacts on model organisms .

Q. What computational tools predict the compound’s reactivity and interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding to enzymes or receptors. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions. QSAR models correlate structural features with bioactivity .

Q. How do polymorphic forms affect physicochemical and pharmacological properties?

Polymorph screening via solvent recrystallization or grinding identifies stable forms. Differential Scanning Calorimetry (DSC) and powder XRD distinguish phases. For example, polymorphs of N-(4-chlorophenyl)pyrimidines exhibit varied bioactivity due to conformational differences .

Methodological Considerations

Designing a stability study under varying pH and temperature conditions:
Use accelerated stability protocols (ICH guidelines) with HPLC monitoring. Buffered solutions (pH 1–13) and thermal stress (40–60°C) identify degradation products. Mass spectrometry elucidates degradation pathways, such as hydrolysis of the imino group .

Assessing antioxidant or antimicrobial activity in vitro:
For antioxidant assays, employ DPPH radical scavenging or FRAP assays. Antimicrobial activity is tested via broth microdilution (MIC determination) against Gram-positive/negative strains. Include positive controls (e.g., ascorbic acid, ampicillin) and validate with triplicate experiments .

Data Analysis and Interpretation

Interpreting conflicting results in enzyme inhibition assays:
Variability may stem from enzyme source (e.g., human vs. bacterial), assay conditions (pH, cofactors), or compound aggregation. Use dynamic light scattering (DLS) to detect aggregates. Surface Plasmon Resonance (SPR) provides kinetic binding data to clarify mechanisms .

Statistical approaches for validating bioactivity data:
Apply ANOVA or Student’s t-test for dose-response studies. Multivariate analysis (e.g., PCA) identifies outliers in high-throughput screens. Reproducibility is confirmed via inter-laboratory studies using standardized reference samples .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine

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